molecular formula C18H19FN6O3 B2544639 1-(3,4-dimethoxybenzyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941923-21-3

1-(3,4-dimethoxybenzyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2544639
CAS No.: 941923-21-3
M. Wt: 386.387
InChI Key: IJMUUPSTFJTZAS-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxybenzyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(3,4-dimethoxybenzyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzyl Intermediate: The initial step involves the synthesis of the 3,4-dimethoxybenzyl intermediate through a series of reactions, such as alkylation or acylation.

    Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a cyclization reaction, often involving azide precursors and nitriles under specific conditions.

    Coupling with Fluorophenyl Group: The final step involves coupling the benzyl intermediate with the fluorophenyl group through a urea linkage, typically using reagents like isocyanates or carbodiimides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(3,4-dimethoxybenzyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the urea linkage or the aromatic rings, potentially yielding amines or reduced aromatic compounds.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can introduce new functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3,4-dimethoxybenzyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has a wide range of scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable model compound for understanding reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new biochemical tools or probes.

    Medicine: The compound’s structure suggests potential pharmacological activity, and it is explored for its potential as a drug candidate or lead compound in medicinal chemistry.

    Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical with specific properties.

Mechanism of Action

The mechanism by which 1-(3,4-dimethoxybenzyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation, depending on the biological context.

Comparison with Similar Compounds

1-(3,4-dimethoxybenzyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea can be compared with other similar compounds, such as:

    1-(3,4-dimethoxybenzyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea: This compound lacks the fluorine atom on the phenyl ring, which may affect its chemical reactivity and biological activity.

    1-(3,4-dimethoxybenzyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea: The presence of a chlorine atom instead of fluorine can lead to different chemical and biological properties.

    1-(3,4-dimethoxybenzyl)-3-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)urea: The methyl group on the phenyl ring introduces steric and electronic effects that can influence the compound’s behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O3/c1-27-15-8-3-12(9-16(15)28-2)10-20-18(26)21-11-17-22-23-24-25(17)14-6-4-13(19)5-7-14/h3-9H,10-11H2,1-2H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMUUPSTFJTZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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